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This guide provides a comprehensive comparison of the efficacy of DS-1040 at different

dosages, drawing upon available data from preclinical and clinical studies. DS-1040 is an

investigational small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis

inhibitor (TAFIa), a key regulator of the body's natural clot-dissolving process. By inhibiting

TAFIa, DS-1040 aims to enhance endogenous fibrinolysis, offering a potential therapeutic

strategy for various thrombotic diseases. This document is intended for researchers, scientists,

and drug development professionals interested in the clinical development of this novel

fibrinolysis-enhancing agent.

Efficacy Data Summary
The clinical development of DS-1040 has explored a range of intravenous dosages across

different patient populations, primarily in the context of thromboembolic diseases. The following

tables summarize the key efficacy and safety findings from published studies.

Table 1: Pharmacodynamic Effects of DS-1040 in Healthy
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Dosage Range (IV)
Key
Pharmacodynamic
Endpoints

Study Population Reference

0.1 mg - 40 mg (single

ascending doses)

- Substantial dose-

dependent and time-

dependent decrease

in TAFIa activity.-

Increase in D-dimer

levels in some

individuals, indicative

of endogenous

fibrinolysis.- No

significant effect on

bleeding time,

coagulation

parameters, or platelet

aggregation.

Healthy young (18-45

years) and elderly (65-

75 years) subjects

(N=103)

[1]

Table 2: Efficacy and Safety of DS-1040 in Patients with
Acute Ischemic Stroke (AIS)
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Dosage (IV)
Primary
Efficacy
Endpoints

Primary Safety
Endpoints

Study
Population

Reference

0.6 mg, 1.2 mg,

2.4 mg, 4.8 mg

(single dose)

No clear dose-

response

relationship

observed for D-

dimer levels and

TAFIa activity.

- No cases of

symptomatic

intracranial

hemorrhage

(ICH) or major

extracranial

bleeding.- One

drug-related

subarachnoid

hemorrhage in

the 0.6 mg

group.

Japanese

patients with AIS

undergoing

thrombectomy

(N=41)

[2][3]

Table 3: Efficacy and Safety of DS-1040 in Patients with
Acute Pulmonary Embolism (PE)
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Dosage Range
(IV)

Primary
Efficacy
Endpoints

Primary Safety
Endpoints

Study
Population

Reference

20 mg - 80 mg

(ascending

doses)

- No significant

difference in

thrombus volume

reduction

compared to

placebo.- No

significant

difference in the

change from

baseline right-to-

left ventricular

dimensions

compared to

placebo.

- Primary

endpoint (major

or clinically

relevant

nonmajor

bleeding)

occurred in 4.6%

of DS-1040

patients vs. 2.6%

in placebo.- One

major bleeding

event in the 80

mg group.

Patients with

intermediate-risk

PE (N=125)

[4]

Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to

contextualize the presented data.

First-in-Human Study in Healthy Volunteers
Study Design: A randomized, placebo-controlled, three-part, single-ascending dose Phase 1

study.

Participants: 103 healthy young (18-45 years) and elderly (65-75 years) subjects.

Intervention: Single intravenous infusions of DS-1040 ranging from 0.1 mg to 40 mg, or

placebo. The infusions were administered over 0.5 hours or as a 24-hour continuous

infusion.

Key Assessments:
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Pharmacokinetics: Plasma concentrations of DS-1040 were measured at various time

points.

Pharmacodynamics: TAFIa activity, D-dimer levels, 50% clot lysis time, coagulation

parameters, and platelet aggregation were assessed.[1]

Safety: Adverse events, vital signs, and bleeding time were monitored throughout the

study.

Study in Japanese Patients with Acute Ischemic Stroke
Study Design: A Phase 1, multicenter, randomized, double-blind, placebo-controlled,

sequential-cohort study.[2][3]

Participants: 41 Japanese patients with acute ischemic stroke due to large vessel occlusion,

who were planned for thrombectomy within 8 hours of symptom onset.[2][3]

Intervention: A single intravenous infusion of placebo or DS-1040 at doses of 0.6 mg, 1.2 mg,

2.4 mg, or 4.8 mg.[2][3]

Key Assessments:

Primary Safety Endpoints: Incidence of intracranial hemorrhage (ICH) within 36 hours and

major extracranial bleeding within 96 hours of treatment initiation.[2][3]

Pharmacokinetics and Pharmacodynamics: Plasma exposure of DS-1040, D-dimer levels,

and TAFIa activity were measured.[2][3]

Clinical Outcomes: Stroke severity and disability were assessed using various scales.[3]

Study in Patients with Acute Pulmonary Embolism
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 1b study.

[4]

Participants: 125 patients with intermediate-risk pulmonary embolism.[4]
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Intervention: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to

standard anticoagulation with enoxaparin.[4]

Key Assessments:

Primary Safety Endpoint: Number of patients with major or clinically relevant nonmajor

bleeding.[4]

Efficacy Exploration: Percentage change in thrombus volume and right-to-left ventricular

dimensions, assessed by quantitative computed tomography pulmonary angiography at

baseline and after 12 to 72 hours.[4]

Visualized Pathways and Workflows
To further elucidate the mechanism of action and the experimental approach for evaluating DS-

1040, the following diagrams are provided.
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Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.
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Caption: Generalized experimental workflow for a clinical trial of DS-1040.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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